molecular formula C7H4BrN3O2 B2645400 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1780376-28-4

3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

货号: B2645400
CAS 编号: 1780376-28-4
分子量: 242.032
InChI 键: QHWSDDCAPDSFRS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Evolution of Triazolopyridines in Heterocyclic Chemistry

Triazolopyridines occupy a privileged position in heterocyclic chemistry due to their fused triazole-pyridine architecture, which combines the electronic properties of both aromatic systems. Early work in the 1960s focused on triazolo[4,3-a]pyridines as structural analogs of purine nucleobases, with researchers recognizing their potential for mimicking adenosine in biochemical systems. The field advanced significantly through the 1980s with the development of Mitsunobu reaction-based syntheses, enabling efficient cyclization of hydrazinopyridine precursors under mild conditions.

A pivotal advancement came with the discovery that triazolopyridines could serve as bioisosteric replacements for benzodiazepines in central nervous system (CNS) therapeutics. This was demonstrated through structural comparisons showing that triazolopyridine derivatives like trazodone could interact with GABA~A~ receptors while avoiding the sedative side effects of classical benzodiazepines. Contemporary research has expanded into materials science, where the rigid planar structure of triazolopyridines facilitates their use in organic semiconductors and metal-organic frameworks (MOFs).

Discovery and First Syntheses of Triazolo[4,3-a]Pyridines

The foundational synthesis of triazolo[4,3-a]pyridines was established through acid-catalyzed cyclization of 2-hydrazinopyridine derivatives. Early methods employed harsh conditions—refluxing phosphorus oxychloride or concentrated hydrochloric acid—that limited functional group compatibility. Breakthroughs in the 1990s introduced modified Mitsunobu conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine, enabling room-temperature cyclization with yields exceeding 90% for model compounds.

Key synthetic milestones include:

  • One-Pot Alkylation-Cyclization : Demonstrated in the synthesis of pyrano-fused triazolopyridines, where mercapto precursors underwent simultaneous alkylation and thiophene ring closure at 60°C in ethanol.
  • Tandem Acylation-Cyclization : Developed for pharmaceutical intermediates, this method introduced carboxyl groups at specific positions through controlled reaction sequences.
  • Halogenation Strategies : Early bromination approaches used N-bromosuccinimide (NBS) in DMF, though modern protocols employ directed ortho-metalation for regioselective halogen placement.

Significance of Halogenated Triazolopyridine Carboxylic Acids

Halogenation profoundly alters triazolopyridine properties through three primary mechanisms:

  • Electronic Effects : Bromine's -I effect increases ring electron deficiency, enhancing π-π stacking interactions in MOFs and charge transport in organic electronics.
  • Hydrogen Bonding Capacity : Carboxylic acid groups enable salt bridge formation with biological targets, as seen in PDE10A inhibitors where the COOH group coordinates active-site arginine residues.
  • Synthetic Versatility : Bromine serves as a handle for cross-coupling reactions, allowing sequential functionalization through Suzuki-Miyaura or Buchwald-Hartwig reactions.

Comparative analysis of halogenated derivatives reveals distinct advantages:

Property Chloro Derivative Bromo Derivative Iodo Derivative
C-X Bond Length (Å) 1.73 1.90 2.10
Hammett σ~m~ 0.37 0.39 0.35
LogP (calculated) 1.82 2.15 2.48

Data adapted from molecular modeling studies of triazolopyridine analogs.

Position of 3-Bromo-Triazolo[4,3-a]Pyridine-6-Carboxylic Acid in Contemporary Research

This compound has emerged as a critical building block in three research domains:

  • Neuropharmaceutical Development : Molecular docking studies show the bromine atom at position 3 enhances hydrophobic interactions with GABA~A~ receptor subunits, while the carboxylic acid at position 6 facilitates hydrogen bonding with Tyr62 and Arg207 residues.
  • Coordination Chemistry : The rigid planar structure combined with Br and COOH groups enables formation of luminescent lanthanide complexes. Europium(III) complexes exhibit quantum yields up to 0.42 in recent studies.
  • PET Radiopharmaceuticals : The bromine atom allows isotopic exchange with ^76^Br for positron emission tomography (PET) tracer development, particularly for imaging phosphodiesterase expression in neurological disorders.

Current synthetic approaches optimize both yield and purity:

  • Step 1 : Regioselective bromination of triazolo[4,3-a]pyridine-6-carboxylate esters using CuBr~2~ in DMF at 110°C (82% yield).
  • Step 2 : Saponification with LiOH in THF/H~2~O (95% yield), avoiding decarboxylation through low-temperature control.
    Crystallographic studies confirm the bromine substituent occupies a pseudo-axial position, creating a dipole moment that enhances solubility in polar aprotic solvents.

The compound's unique electronic profile—calculated HOMO/LUMO gap of 4.1 eV—makes it particularly suitable for charge-transfer complexes in organic photovoltaics. Recent work demonstrates a 12.3% power conversion efficiency when paired with PC~71~BM acceptors.

属性

IUPAC Name

3-bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-7-10-9-5-2-1-4(6(12)13)3-11(5)7/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWSDDCAPDSFRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid typically involves the formation of the triazole ring followed by bromination and carboxylation. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by bromination using bromine or N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane. The carboxylation step can be achieved using carbon dioxide under high pressure or by using carboxylating agents like carbonyl diimidazole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .

化学反应分析

Types of Reactions

3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

科学研究应用

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of compounds derived from the [1,2,4]triazolo[4,3-a]pyridine scaffold. For instance, derivatives of this compound have shown promising results against various bacterial strains, including Escherichia coli. In vitro tests revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 50 mg/mL against E. coli, indicating their potential as antibacterial agents .

Compound MIC (mg/mL) Target Bacteria
3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid50E. coli
Other DerivativesVariesVarious strains

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that derivatives of the [1,2,4]triazolo[4,3-a]pyridine scaffold can inhibit the activity of polo-like kinase 1 (Plk1), a target involved in cell division and cancer progression. Inhibitors targeting Plk1's polo-box domain have demonstrated potential in reducing tumor cell proliferation while minimizing off-target effects .

Catalysis and Synthesis

This compound serves as a key intermediate in various synthetic pathways. It has been utilized in palladium-catalyzed reactions for the synthesis of complex organic molecules. The compound's structure allows it to participate in cross-coupling reactions and other transformations that are essential for creating diverse chemical libraries for drug discovery .

Reaction Type Catalyst Yield (%)
Suzuki Cross-CouplingPalladiumModerate to High
Steglich EsterificationDCC/DMAPAcceptable

Case Studies and Research Findings

Several studies have documented the applications of this compound in drug discovery and development:

  • A study published in Molecules demonstrated that derivatives of this compound possess significant antibacterial activity against gram-positive bacteria with varying MIC values ranging from 125 to 250 μg/mL .
  • Research outlined in the Journal of Medicinal Chemistry explored the synthesis of triazole-based compounds that inhibit Plk1 with IC50 values indicating effective inhibition at low concentrations .

作用机制

The mechanism of action of 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity. The bromine atom and carboxylic acid group can enhance binding affinity through halogen bonding and hydrogen bonding, respectively .

相似化合物的比较

Table 1: Substituent and Positional Isomer Comparisons

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid Br (3), COOH (6) Likely C₇H₄BrN₃O₂ ~242.03 (est.) Intermediate for drug synthesis
8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid Br (8), COOH (6) C₇H₄BrN₃O₂ 242.03 Lower similarity (0.83), altered reactivity due to Br position
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid Ph (3), COOH (6) C₁₄H₁₁N₃O₂ 253.26 Enhanced aromaticity; 73% yield in synthesis
3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid 4-F-Ph (3), COOH (6) C₁₃H₈FN₃O₂ 257.22 Increased lipophilicity; fluorine enhances bioavailability
6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine Br (6), CH₃ (3) C₇H₆BrN₃ 212.05 Non-acidic; used in safety studies (SDS available)

Key Observations:

  • Bromine Position : Bromine at position 3 (target compound) vs. 8 (CAS 1216475-30-7) alters steric hindrance and electronic effects. The 3-bromo derivative may exhibit stronger intramolecular interactions due to proximity to the triazole ring .
  • Carboxylic Acid vs. Methyl/Aryl Groups : The carboxylic acid group enhances solubility in polar solvents and enables conjugation reactions, whereas methyl or aryl groups (e.g., cyclopropyl, phenyl) increase hydrophobicity and steric bulk .
  • Fluorine Substitution : The 4-fluorophenyl derivative (CAS 1334487-94-3) demonstrates how electronegative substituents can improve metabolic stability and binding affinity in drug design .

Key Observations:

  • The target compound’s synthesis likely parallels phenyl-substituted analogs, but bromination steps may require optimization to avoid byproducts.
  • Carboxylic acid derivatives generally exhibit moderate to high yields (e.g., 73% for 3-phenyl analog), suggesting robust protocols for this functional group .

Key Observations:

  • Methyl-substituted analogs (e.g., 6-bromo-3-methyl) show better stability, with detailed SDS emphasizing safe handling protocols .

生物活性

3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C7_7H4_4BrN3_3O2_2
  • Molecular Weight : 246.06 g/mol
  • CAS Number : 1780376-28-4
  • Density : 1.9 g/cm³
  • LogP : 2.11

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds, including this compound, exhibit selective antimicrobial activity. For instance:

  • Chlamydia trachomatis Inhibition : A study highlighted that certain analogues of triazole compounds can impair the growth of C. trachomatis without affecting host cell viability. These compounds showed selectivity for chlamydial infections and were non-mutagenic in Drosophila melanogaster assays .
  • Broad-Spectrum Activity : Other studies have demonstrated that triazole derivatives possess antibacterial properties against various Gram-positive and Gram-negative bacteria. The presence of specific substituents significantly influences their efficacy against these pathogens .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of this compound has been explored to optimize its biological activity. Key findings include:

  • Compounds with electron-withdrawing groups at specific positions exhibited enhanced antichlamydial activity.
  • The presence of a trifluoromethyl group was critical for the biological activity of certain derivatives .

Case Study 1: Antichlamydial Activity

A recent study synthesized several derivatives based on the triazole scaffold and evaluated their activity against C. trachomatis. The results indicated that some compounds were significantly more effective than existing treatments like spectinomycin and penicillin at comparable concentrations .

Case Study 2: Antibacterial Spectrum

Another investigation assessed the antibacterial spectrum of various triazole derivatives against common pathogens. The compounds demonstrated potent activity against Neisseria meningitidis and Haemophilus influenzae, with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL depending on the specific derivative tested .

常见问题

Basic Questions

Q. What are the common synthetic routes for preparing 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid?

  • Methodology : Start with the precursor [1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid (CAS 933708-92-0, ). Bromination at the 3-position can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF as solvent at 80°C). Post-reaction purification via flash chromatography (cyclohexane/ethyl acetate gradient, ) ensures removal of unreacted starting materials. Yield optimization may require refluxing in glacial acetic acid, as demonstrated for analogous triazolo derivatives ( ).

Q. Which spectroscopic methods are optimal for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks to confirm bromine substitution at C-3 and carboxylic acid at C-6. For example, downfield shifts in 1H-NMR (δ 8–9 ppm) indicate aromatic protons, while 13C-NMR confirms carbonyl (C=O) at ~170 ppm ( ).
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 256/258 (M, M+2) validate bromine presence.
  • IR Spectroscopy : Carboxylic O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) confirm functional groups.

Q. How can the carboxylic acid moiety be functionalized for further derivatization?

  • Methodology : Convert the carboxylic acid to esters using Fischer esterification (e.g., methanol/H2SO4) or activate it as an acyl chloride (SOCl2) for amide coupling. highlights methyl ester derivatives of structurally similar pyrazolo-pyridines, suggesting analogous protocols.

Advanced Research Questions

Q. How does the carboxylic acid group influence regioselectivity during bromination?

  • Methodology : The carboxylic acid acts as a meta-directing group, favoring bromination at C-3. Contrast with triazolo[4,3-a]pyrimidines, where electronic effects direct substitution to C-6 ( ). Computational modeling (DFT) or isotopic labeling can elucidate electronic/steric influences. Experimental validation involves synthesizing analogs with protected carboxylic acid groups (e.g., methyl esters) to assess positional shifts.

Q. What strategies mitigate side reactions during bromination?

  • Methodology :

  • Temperature Control : Slow warming from 0°C to 50°C (as in ) minimizes undesired di-bromination.
  • Protective Groups : Temporarily protect the carboxylic acid as an ester to reduce competing reactions.
  • Monitoring : Use TLC or in-situ IR to track reaction progress ( ).

Q. What in vitro assays evaluate its bioactivity as a kinase inhibitor?

  • Methodology : Adapt protocols from pyrazolo[4,3-c]pyridin-4(5H)-ones ( ):

ATP-Competitive Binding Assays : Measure IC50 values using recombinant kinases (e.g., EGFR-TK).

Cellular assays : Assess antiproliferative effects in cancer cell lines (e.g., MTT assay).

Structural Analysis : Co-crystallization with target kinases to map binding interactions.

Q. How does the bromine substituent affect electronic properties and reactivity?

  • Methodology :

  • Hammett Analysis : Compare reaction rates with non-bromo analogs to quantify electron-withdrawing effects.
  • Electrochemical Studies : Cyclic voltammetry reveals changes in redox potential due to bromine’s inductive effect.
  • SAR Studies : Synthesize analogs (e.g., ’s 7-bromo derivatives) to correlate substituent position with bioactivity.

Q. What computational tools predict its reactivity in nucleophilic substitution?

  • Methodology :

  • DFT Calculations : Model transition states to identify favored reaction pathways (e.g., SNAr vs. radical mechanisms).
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (DMF, DMSO) to optimize reaction conditions.

Contradictions & Limitations

  • Regioselectivity in Pyridine vs. Pyrimidine Systems : reports C-6 substitution in triazolo[4,3-a]pyrimidines, but the target compound’s pyridine core directs bromination to C-3. This discrepancy underscores the need for substrate-specific mechanistic studies.
  • Stability of Salts : Hydrochloride salts ( ) enhance solubility but may alter reactivity in aqueous media. Pre-formulation stability studies (pH, temperature) are recommended.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。